Comprehensive Technical Guide: Chemical Structure, Physicochemical Profiling, and Synthetic Utility of 7-Bromo-3-(methylthio)-1H-indazole
Comprehensive Technical Guide: Chemical Structure, Physicochemical Profiling, and Synthetic Utility of 7-Bromo-3-(methylthio)-1H-indazole
Executive Summary
Indazole scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for indole and benzimidazole in the development of kinase inhibitors, CNS modulators, and targeted protein degraders (PROTACs)[1]. 7-Bromo-3-(methylthio)-1H-indazole is a highly functionalized, strategic building block. The presence of a C7-bromine atom and a C3-methylthio group provides orthogonal reactivity handles, making it a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) without prematurely inflating the molecular weight of the drug candidate.
Physicochemical Profiling and Molecular Weight
Understanding the exact molecular weight and physicochemical properties is paramount for downstream pharmacokinetic (PK) optimization. The low molecular weight of this building block ensures that subsequent functionalization does not push the final API beyond the Lipinski Rule of 5 thresholds.
Table 1: Physicochemical and Computational Properties
| Property | Value | Causality / Pharmacological Relevance |
| CAS Registry Number | 1823921-23-8 | Unique identifier for the compound[2]. |
| Molecular Formula | C8H7BrN2S | Defines the atomic composition[2]. |
| Molecular Weight | 243.13 g/mol | Low MW allows for significant downstream elaboration (e.g., PROTAC linker attachment) without exceeding 500–700 Da limits[2]. |
| Monoisotopic Mass | 241.95133 Da | Crucial for high-resolution mass spectrometry (HRMS) identification during synthesis tracking and quality control[2]. |
| XLogP3-AA | ~2.42 | Indicates moderate lipophilicity, ideal for membrane permeability before further polar functionalization[2]. |
| Topological Polar Surface Area | 54.0 Ų | Optimal for blood-brain barrier (BBB) penetration if required, as it is well below the 90 Ų threshold for CNS drugs[2]. |
| Hydrogen Bond Donors/Acceptors | 1 / 2 | N1 acts as a donor; N2 and S act as acceptors, facilitating target protein binding[2]. |
Structural Elucidation & Electronic Properties
The chemical behavior of 7-Bromo-3-(methylthio)-1H-indazole (Canonical SMILES: CSC1=NNC2=C1C=CC=C2Br)[3] is dictated by the electronic interplay of its three main structural features:
-
The 1H-Indazole Core: The pyrazole ring is electron-rich, while the fused benzene ring is relatively electron-deficient. The N-H proton at position 1 is mildly acidic (pKa ~14), allowing for selective deprotonation and N-alkylation.
-
C7-Bromine Substituent: The bromine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I) while providing steric bulk. Crucially, the highly polarized C-Br bond serves as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].
-
C3-Methylthio Group: The thioether at the 3-position adds lipophilicity and can act as a weak hydrogen bond acceptor. Furthermore, it can be oxidized to a sulfoxide or sulfone, converting it into a superior leaving group for subsequent nucleophilic aromatic substitution (SNAr)[5].
Synthetic Methodology: A Self-Validating Protocol
Direct functionalization of the C3 position of 1H-indazoles with a thioether is challenging due to the competing reactivity of the N-H protons. A robust, field-proven strategy involves a two-step sequence: C3-halogenation followed by nucleophilic displacement[6].
Step 1: C3-Iodination of 7-Bromo-1H-indazole
Causality & Rationale: Iodine is introduced at the C3 position to create a highly reactive leaving group. The C-I bond is weaker and more reactive toward oxidative addition than the C-Br bond, ensuring chemoselectivity in the subsequent step.
-
Preparation: Dissolve 7-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add potassium hydroxide (KOH, 2.0 eq). Rationale: KOH deprotonates the N1 position, increasing the electron density at C3 and facilitating electrophilic attack by iodine[1].
-
Iodination: Slowly add a solution of molecular iodine (I2, 1.2 eq) in DMF at 0 °C. Stir for 2 hours at room temperature.
-
Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1) and LC-MS. The reaction is complete when the starting material mass (m/z 197) is fully replaced by the intermediate mass (m/z 323).
-
Workup: Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield 7-bromo-3-iodo-1H-indazole[1].
Step 2: Thioetherification (C-S Bond Formation)
Causality & Rationale: The C3-iodide is displaced by a methanethiolate nucleophile. Copper catalysis is employed to accelerate this transformation and strictly prevent side reactions at the C7-bromide, as Cu(I) selectively inserts into the weaker C-I bond.
-
Preparation: Charge a Schlenk flask with 7-bromo-3-iodo-1H-indazole (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and 1,10-phenanthroline (0.2 eq) as the ligand.
-
Reagent Addition: Add sodium methanethiolate (NaSMe, 1.5 eq) and anhydrous DMF.
-
Reaction: Heat the mixture to 90 °C under argon for 14 hours.
-
Validation (Quality Control): Perform LC-MS analysis. The appearance of the target mass (m/z 243.13) and the disappearance of the C3-iodo intermediate confirm successful mono-substitution[2][6].
-
Purification: Cool to room temperature, filter through a Celite pad to remove copper salts, and purify via flash column chromatography to isolate pure 7-Bromo-3-(methylthio)-1H-indazole.
Caption: Synthetic workflow for 7-Bromo-3-(methylthio)-1H-indazole via C3-iodination.
Downstream Pharmacological and Synthetic Utility
The true value of 7-Bromo-3-(methylthio)-1H-indazole lies in its modularity. Drug development professionals utilize this scaffold to rapidly generate structure-activity relationship (SAR) libraries.
-
C7-Functionalization: The C7-bromide is primed for palladium-catalyzed cross-couplings. Suzuki coupling with various aryl/heteroaryl boronic acids yields C7-aryl indazoles, which are known to modulate allosteric sites on GABA_A receptors or act as potent kinase hinge-binders[4].
-
C3-Oxidation & SNAr: The methylthio group can be oxidized using mCPBA to a methylsulfonyl (-SO2Me) group. This not only changes the physicochemical profile (increasing TPSA and lowering LogP) but also makes the C3 position highly susceptible to SNAr by amines, generating 3-aminoindazoles used in oncology targets[5].
-
N1-Alkylation: The acidic N-H can be alkylated to optimize pharmacokinetic properties or to attach PEGylated linkers for PROTAC synthesis (e.g., linking the indazole warhead to a cereblon or VHL E3 ligase ligand)[1].
Caption: Downstream functionalization pathways for the C7-bromo and C3-methylthio handles.
References
- Google Patents. EP1656353B1 - Gabanergic modulators.
- Google Patents. IL303942A - Aromatic heterocyclic compound, and pharmaceutical composition and application thereof.
- Google Patents. WO2025006783A2 - Heterobifunctional compounds for the degradation of kras.
Sources
- 1. WO2025006783A2 - Heterobifunctional compounds for the degradation of kras - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. EP1656353B1 - Gabanergic modulators - Google Patents [patents.google.com]
- 5. IL303942A - Aromatic heterocyclic compound, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 6. 5-Bromo-3-(methylthio)-1H-indazole | 201227-23-8 | Benchchem [benchchem.com]
